An In-depth Technical Guide to trans-2-(Methylamino)cyclohexanol: A Structural Analogue of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
An In-depth Technical Guide to trans-2-(Methylamino)cyclohexanol: A Structural Analogue of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
Disclaimer: The following technical guide focuses on trans-2-(Methylamino)cyclohexanol and its hydrochloride salt. Extensive searches for "trans-2-[Cyclohexyl(methyl)amino]cyclohexanol" did not yield a specific CAS number or a significant body of scientific literature for this exact compound. Therefore, this guide provides a comprehensive overview of a closely related and structurally similar molecule to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Amino alcohols are a pivotal class of organic compounds, integral to the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif, featuring both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets. This guide delves into the technical aspects of trans-2-(methylamino)cyclohexanol, a representative member of this class, exploring its chemical identity, synthesis, properties, and potential applications. The insights provided herein are intended to equip researchers with the foundational knowledge for utilizing this and similar scaffolds in their scientific endeavors.
Chemical Identity and Synonyms
The precise identification of a chemical entity is fundamental for research and regulatory purposes. For the focus compound of this guide, the following identifiers are key:
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Chemical Name: trans-2-(Methylamino)cyclohexanol
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Molecular Formula: C₇H₁₅NO
Synonyms for related compounds include:
It is crucial for researchers to note the specific form of the compound they are working with, as the free base and its salt forms can exhibit different physical properties, such as solubility and melting point.
Synthesis and Manufacturing
The synthesis of trans-2-aminocyclohexanol derivatives often begins with the ring-opening of an epoxide. A common industrial method for a related compound, racemic trans-2-aminomethyl-1-cyclohexanol, involves the regioselective ring-opening of cyclohexene oxide with ammonia under high pressure. This reaction is typically carried out at elevated temperatures, for instance, 250°C for 6 hours[1]. The mechanism proceeds via a nucleophilic attack of ammonia on the less hindered carbon of the epoxide ring[1].
For the N-methylated target compound, a similar strategy can be employed using methylamine instead of ammonia. Alternatively, reductive amination of 2-hydroxycyclohexanone with methylamine and a reducing agent like sodium borohydride would also yield the desired product.
A general synthetic workflow is outlined below:
Caption: General workflow for the synthesis of trans-2-(Methylamino)cyclohexanol.
Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol
A foundational protocol for a related compound is the synthesis of racemic trans-2-aminocyclohexanol from cyclohexene oxide. To a 1 L autoclave equipped with a stirrer, 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution are added[6]. The mixture is then stirred at 60-65°C for 4 hours[6]. After cooling to room temperature, any precipitated by-products are removed by filtration, and the excess ammonia is removed[6]. This method can be adapted for the synthesis of the N-methylated analog by substituting ammonia with methylamine.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, formulation, and application.
| Property | Value | Source |
| Molecular Weight | 129.20 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and organic solvents like ethanol and methanol | [1] |
| Boiling Point | Estimated around 200°C | [1] |
| Density | Approximately 0.95 g/cm³ | [1] |
The trans configuration of the substituents on the cyclohexane ring imparts specific conformational preferences. The diequatorial conformation is generally favored, which can be influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups. This conformational stability can be a critical factor in the design of molecules with specific spatial arrangements for biological interactions. Protonation of the amino group can lead to significant conformational changes, making these structures potential pH-triggered molecular switches[7].
Potential Applications in Research and Drug Development
While specific applications for trans-2-[Cyclohexyl(methyl)amino]cyclohexanol are not documented, the broader class of aminocyclohexanol derivatives has been explored in several areas:
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Chiral Auxiliaries: The enantiomers of related compounds, such as trans-2-phenyl-1-cyclohexanol, are utilized as chiral auxiliaries in asymmetric synthesis[8].
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Pharmaceutical Scaffolds: The aminocyclohexanol moiety is a component in various biologically active compounds. For instance, trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, also known as Ambroxol, is a known mucolytic agent[9]. This highlights the potential of this chemical scaffold in drug discovery.
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Ligands in Catalysis: The ability of the amino and hydroxyl groups to coordinate with metal ions makes these compounds candidates for use as ligands in asymmetric catalysis.
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Building Blocks for Complex Molecules: These compounds serve as versatile intermediates for the synthesis of more complex molecules, including alkaloids and other natural product analogs.
The following diagram illustrates the potential logical relationships in the application of this chemical class:
Caption: Potential applications of the aminocyclohexanol scaffold.
Conclusion
trans-2-(Methylamino)cyclohexanol, as a representative of the aminocyclohexanol class, offers a versatile platform for chemical synthesis and drug discovery. While the specific compound trans-2-[Cyclohexyl(methyl)amino]cyclohexanol remains elusive in the current body of scientific literature, the foundational knowledge of its structural analogs provides a strong starting point for future research. The synthetic accessibility, tunable physicochemical properties, and diverse potential applications underscore the continued importance of this chemical scaffold in the advancement of chemical and pharmaceutical sciences.
References
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- Sigma-Aldrich. (n.d.). trans-2-[benzyl(methyl)amino]cyclohexanol (mixture of trans-isomers).
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